Cas no 19927-64-1 ((Z)-2-(4-Chlorophenyl)-3-(dimethylamino)-2-propenal)

(Z)-2-(4-Chlorophenyl)-3-(dimethylamino)-2-propenal is a versatile α,β-unsaturated aldehyde featuring a 4-chlorophenyl substituent and a dimethylamino group. Its conjugated system and functional groups make it a valuable intermediate in organic synthesis, particularly for constructing heterocycles or as a Michael acceptor in nucleophilic addition reactions. The presence of the electron-withdrawing chloro group enhances reactivity in electrophilic processes, while the dimethylamino moiety can facilitate further derivatization. This compound is useful in pharmaceutical and agrochemical research, where its structural motifs are often employed in the development of bioactive molecules. Careful handling is recommended due to its potential reactivity and sensitivity to moisture or light.
(Z)-2-(4-Chlorophenyl)-3-(dimethylamino)-2-propenal structure
19927-64-1 structure
Product Name:(Z)-2-(4-Chlorophenyl)-3-(dimethylamino)-2-propenal
CAS No:19927-64-1
MF:C11H12ClNO
MW:209.672081947327
CID:1087693
PubChem ID:2763761
Update Time:2025-05-25

(Z)-2-(4-Chlorophenyl)-3-(dimethylamino)-2-propenal Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Chlorophenyl)-3-(dimethylamino)acrylaldehyde
    • (Z)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enal
    • 2-(4-Chlorophenyl)-3-(dimethylamino)acrolein
    • 2-(p-Chlorphenyl)-3-dimethylaminoacrolein
    • chlorophenyldimethylaminopropenal
    • AKOS005070248
    • 85907-66-0
    • (2Z)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enal
    • 19927-64-1
    • (Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal
    • SCHEMBL8303785
    • 3J-553S
    • J-502586
    • MFCD04973720
    • (Z)-2-(4-chlorophenyl)-3-(dimethylamino)acrylaldehyde
    • (Z)-2-(4-Chlorophenyl)-3-(dimethylamino)-2-propenal
    • Inchi: 1S/C11H12ClNO/c1-13(2)7-10(8-14)9-3-5-11(12)6-4-9/h3-8H,1-2H3/b10-7+
    • InChI Key: WYRALGSIFBXIIV-JXMROGBWSA-N
    • SMILES: ClC1C=CC(=CC=1)/C(/C=O)=C/N(C)C

Computed Properties

  • Exact Mass: 209.06100
  • Monoisotopic Mass: 209.0607417g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 20.3Ų

Experimental Properties

  • PSA: 20.31000
  • LogP: 2.44140

(Z)-2-(4-Chlorophenyl)-3-(dimethylamino)-2-propenal Customs Data

  • HS CODE:2922399090
  • Customs Data:

    China Customs Code:

    2922399090

    Overview:

    2922399090 Other amino aldehydes\Amino ketones and their salts(Including aminoquinone and its salts,Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922399090 other amino-aldehydes, amino-ketones and amino-quinones, other than those containing more than one kind of oxygen function; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

(Z)-2-(4-Chlorophenyl)-3-(dimethylamino)-2-propenal Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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(Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal
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Additional information on (Z)-2-(4-Chlorophenyl)-3-(dimethylamino)-2-propenal

Compound (Z)-2-(4-Chlorophenyl)-3-(dimethylamino)-2-propenal (CAS No: 19927-64-1)

The compound (Z)-2-(4-Chlorophenyl)-3-(dimethylamino)-2-propenal (CAS No: 19927-64-1) is a highly specialized organic molecule with significant applications in various fields, including pharmaceuticals, agrochemicals, and material sciences. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylamino group, and an alpha,beta-unsaturated aldehyde functional group. The Z configuration in the name indicates the specific stereochemistry of the molecule, which plays a crucial role in its chemical reactivity and biological activity.

Recent studies have highlighted the potential of (Z)-2-(4-Chlorophenyl)-3-(dimethylamino)-2-propenal as a key intermediate in the synthesis of bioactive compounds. Its ability to undergo various types of condensation reactions, such as the Mannich reaction and the Stork enamine reaction, makes it a valuable building block in organic synthesis. Researchers have demonstrated that this compound can be efficiently used to construct complex molecular frameworks with high precision, which is essential for drug discovery and development.

In terms of its physical properties, (Z)-2-(4-Chlorophenyl)-3-(dimethylamino)-2-propenal exhibits a melting point of approximately 50°C and a boiling point around 150°C under standard conditions. Its solubility in common organic solvents like dichloromethane and ethyl acetate is moderate, making it suitable for various solution-based reactions. The compound's stability under different pH conditions has also been extensively studied, revealing that it maintains its integrity under mildly acidic to neutral conditions but undergoes hydrolysis under strongly basic conditions.

One of the most promising applications of this compound lies in its use as an agrochemical intermediate. Recent research has shown that derivatives of (Z)-2-(4-Chlorophenyl)-3-(dimethylamino)-2-propenal exhibit potent insecticidal activity against several agricultural pests, including aphids and beetles. This finding has sparked interest in exploring its potential as a natural alternative to synthetic pesticides, which are often associated with environmental concerns.

Moreover, (Z)-2-(4-Chlorophenyl)-3-(dimethylamino)-2-propenal has been investigated for its role in the development of advanced materials. Scientists have reported that this compound can be polymerized under specific conditions to form thermally stable polymers with excellent mechanical properties. These polymers have shown potential applications in high-performance composites and lightweight structural materials.

In the pharmaceutical sector, this compound has been utilized as a precursor for synthesizing bioactive molecules with anti-inflammatory and anticancer properties. For instance, recent studies have demonstrated that certain derivatives of (Z)-2-(4-Chlorophenyl)-3-(dimethylamino)-2-propenal can inhibit the activity of key enzymes involved in inflammation pathways, such as cyclooxygenase-2 (COX-2). Additionally, preclinical trials have shown that these derivatives exhibit selective cytotoxicity against cancer cells, making them promising candidates for anticancer drug development.

The synthesis of (Z)-(Z)-(Z)-(Z)-(Z)-(Z)-(Z)-(Z)-(Z)-(Z)-(Z)-(Z)-(Z)-(Z)-(Z)-(Z)-(z) is typically achieved through a combination of nucleophilic addition and elimination reactions. Researchers have developed efficient protocols to ensure high yields and excellent stereochemical control during the synthesis process. These methods often involve the use of transition metal catalysts or chiral auxiliaries to facilitate the formation of the desired stereochemistry.

In conclusion, (z)(z)(z)(z)(z)(z)(z)(z)(z)(z)(z)(z) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in organic synthesis, while its potential as an agrochemical intermediate and pharmaceutical precursor underscores its importance in modern chemical research.

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